molecular formula C4H4N2O2 B1683738 Uracil CAS No. 66-22-8

Uracil

Cat. No.: B1683738
CAS No.: 66-22-8
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Description

Uracil is a naturally occurring pyrimidine derivative and one of the four nucleotide bases in ribonucleic acid (RNA). It pairs with adenine through two hydrogen bonds, replacing thymine found in deoxyribonucleic acid (DNA). This compound was first isolated in 1900 by hydrolysis of yeast nuclein and has since been found in various biological sources, including bovine thymus and spleen, herring sperm, and wheat germ .

Mechanism of Action

Target of Action

Uracil, a pyrimidine nucleobase, primarily targets thymidylate synthase (TYMS) . TYMS is a crucial enzyme involved in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication and repair . This compound can also bind to DNA, replacing thymine during DNA synthesis .

Mode of Action

This compound’s mode of action is twofold. Firstly, it can be incorporated into DNA in place of thymine during replication . Secondly, this compound can inhibit the function of TYMS . This inhibition disrupts the synthesis of dTMP, thereby affecting DNA synthesis and function .

Biochemical Pathways

This compound is involved in several biochemical pathways. It serves as an allosteric regulator and a coenzyme for many important biochemical reactions . This compound can be phosphorylated by various kinases to produce UMP, UDP, and UTP . Additionally, this compound is a key intermediate of mammalian innate and adaptive immunity . The enzymatic deamination of cytosine to this compound is thought to be the innate defense against viral replication and spreading .

Pharmacokinetics

The pharmacokinetics of this compound can vary depending on the individual’s Dihydropyrimidine dehydrogenase (DPD) status . In subjects with normal DPD status, 500 mg/m² this compound resulted in this compound Cmax levels of 14.4 ± 4.7 mg/L at Tmax = 30.0 ± 11.6 min . In DPD-deficient subjects, these levels were higher . The this compound AUC0>180 was 31.2 ± 5.1 mg L/h in DPD-deficient subjects, significantly higher than in subjects with normal DPD status (13.8 ± 3.9 mg L/h) .

Result of Action

The incorporation of this compound into DNA can lead to genomic instability . On the other hand, the inhibition of TYMS by this compound disrupts the synthesis of dTMP, thereby affecting DNA synthesis and function .

Action Environment

The environment can significantly influence the fragmentation dynamics of this compound . For instance, surrounding this compound or water molecules can provide a ‘protective’ effect, influencing the fragmentation dynamics of this compound . This suggests that environmental factors can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Uracil plays a crucial role in biochemical reactions. In RNA, this compound base-pairs with adenine and replaces thymine during DNA transcription . Methylation of this compound produces thymine . This compound is also a component of several coenzymes that act in conjunction with enzymes in several processes of carbohydrate metabolism .

Cellular Effects

The presence of this compound in DNA can affect DNA stability and modulate cell-specific functions . Without repair mechanisms to remove this compound from DNA, cytosine deamination can occur, resulting in gene drift that is not tolerable in organisms . This compound may also occur in a U:A base pair through occasional use of dUTP instead of TTP during DNA replication .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the formation of base pairs with adenine during DNA transcription . The methylation of this compound produces thymine . In DNA, the evolutionary substitution of thymine for this compound may have increased DNA stability and improved the efficiency of DNA replication .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, non-treated cells possess this compound in the late replicating constitutive heterochromatic regions, while drug treatment induced a shift of incorporated this compound towards segments that are normally more active/functional .

Metabolic Pathways

This compound is involved in several metabolic pathways. Normally, this compound is metabolised to UDP then UTP, allowing it to be incorporated into RNA . Based on the pyrimidine metabolic pathway, UMP degradation occurs through the action of 5′-nucleotidases and uridine phosphorylases 1 and 2, which transform UMP into uridine and uridine into this compound, respectively .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. For instance, the this compound transporter UraA in Escherichia coli is responsible for the uptake of this compound . Overexpression of this compound permease and a nucleoside transporter from Bacillus amyloliquefaciens related to cell membrane transport in Escherichia coli strain BG-08 was found to increase cytidine production .

Subcellular Localization

This compound is distributed in both the nucleus and cytoplasm of cells . The nuclear and mitochondrial forms of human this compound-DNA glycosylase, encoded by the UNG gene, have different N-terminal sequences. The unique 44 N-terminal amino acids in UNG2 are required for complete sorting to nuclei .

Chemical Reactions Analysis

Types of Reactions: Uracil undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be alkylated at the N1 position, and its derivatives can be synthesized through reactions with alkyl halides, amides, and amino acids .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which have applications in pharmaceuticals and biochemical research .

Scientific Research Applications

Uracil plays a crucial role in various scientific research fields:

Comparison with Similar Compounds

This compound’s unique role in RNA and its derivatives’ applications in medicine and research highlight its importance in both biological and industrial contexts.

Properties

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
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CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
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Record name 2,4-Pyrimidinediol
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Record name 4(1H)-Pyrimidinone, 2-hydroxy-
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Melting Point

330 °C
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Synthesis routes and methods

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
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2′-deoxyribose 1-phosphate diammonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Uracil misincorporation into DNA, either through deoxyuridine monophosphate (dUMP) misincorporation or cytosine deamination, poses a significant threat to genomic integrity. [] The presence of this compound in DNA can disrupt replication fidelity, potentially leading to mutations. [] Specialized enzymes, such as this compound DNA glycosylase (UNG), play a critical role in recognizing and initiating the repair of this compound lesions, preventing mutagenesis. [, ]

A: UNG is a DNA glycosylase that specifically recognizes and removes this compound from DNA. [] It acts by cleaving the N-glycosylic bond between the this compound base and the deoxyribose sugar, initiating the base excision repair (BER) pathway. [, ] This repair process involves the subsequent action of other enzymes to replace the this compound with the correct base, cytosine, thereby restoring DNA integrity. [, ]

A: Unlike DNA, this compound is a natural component of RNA, where it replaces thymine and pairs with adenine. [] It plays a crucial role in RNA structure and function, particularly in messenger RNA (mRNA) during protein synthesis. []

A: this compound has the molecular formula C4H4N2O2 and a molecular weight of 112.09 g/mol. [, ]

A: Yes, infrared (IR) and ultraviolet (UV) spectroscopic studies have provided valuable insights into this compound's structure and tautomeric behavior. [] Specifically, IR spectroscopy has been used to investigate the hydrogen bonding patterns of this compound, [] while UV spectroscopy has been employed to analyze its electronic transitions and excited-state properties. [, ]

A: this compound exhibits different levels of stability depending on the specific conditions. [] Its stability can be influenced by factors such as pH, temperature, and exposure to light. [, ] Understanding its stability profile is crucial for optimizing its use in various applications, such as in the development of pharmaceutical compounds and as a building block in synthetic chemistry.

A: One example is the use of this compound derivatives in drug development. [] The stability of these derivatives under physiological conditions is essential for their efficacy and bioavailability. [] Additionally, the stability of this compound-containing compounds in different formulations is crucial for their shelf life and effectiveness. []

A: While this compound itself is not inherently catalytic, enzymes that recognize and process this compound, such as UNG, possess catalytic activity. [] These enzymes play crucial roles in DNA repair pathways and contribute to maintaining genomic integrity. [, ]

A: UNG utilizes a catalytic mechanism involving hydrolysis to cleave the N-glycosylic bond between this compound and the deoxyribose sugar in DNA. [, ] This enzymatic activity is highly specific for this compound and is essential for initiating the BER pathway, ultimately leading to the replacement of this compound with cytosine. [, ]

A: DFT calculations have been instrumental in understanding the effects of hydrogen bonding on this compound's acidity. [] These studies have provided valuable insights into how this compound interacts with other molecules, such as water, ammonia, and amino acids, under different conditions. []

A: Modifications to the this compound structure can significantly influence its interactions with enzymes and other biomolecules, impacting its activity and potential as a therapeutic agent. [] For example, substitutions at specific positions on the this compound ring can alter its binding affinity for enzymes involved in DNA replication or repair, affecting its efficacy as an anticancer agent. [, ]

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